Ethylestrenol

概要

説明

準備方法

エチルエストレノールは、天然に存在するアナボリックステロイドであるナンドロロンから合成されます。 合成経路には、17α位でのナンドロロンのエチル化が含まれます . 反応条件には、通常、エチル化剤と触媒の使用が含まれており、ナンドロロン分子へのエチル基の付加が促進されます . 工業的な生産方法には、最終製品の純度と品質を確保するために、大規模な化学反応器と精製プロセスが伴う場合があります .

化学反応の分析

エチルエストレノールは、次のようなさまざまな化学反応を起こします。

酸化: エチルエストレノールは、対応するケトンまたはその他の酸化された誘導体に変換するために酸化できます.

還元: 還元反応は、エチルエストレノールをより還元された形態に変換することができ、生物活性を変化させる可能性があります.

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます . これらの反応から生成される主要な生成物は、使用される試薬と条件によって異なります .

科学研究アプリケーション

科学的研究の応用

Veterinary Applications

Ethylestrenol is predominantly utilized in veterinary medicine, especially for horses. Its applications include:

- Enhancement of Performance : this compound is administered to horses to improve exercise tolerance and promote weight gain. Studies have shown that it can facilitate a positive nitrogen balance, which is crucial for muscle development and recovery from strenuous exercise .

- Treatment of Catabolic States : The compound is effective in counteracting the catabolic effects of corticosteroids and aiding recovery from conditions that lead to negative nitrogen balance, such as chronic infections or extensive surgeries .

- Improvement of Blood Flow : this compound has demonstrated positive effects on blood rheology by reducing platelet stickiness and improving erythrocyte flexibility, which enhances microcirculation and reduces blood pressure in small vessels .

Case Study: Performance Improvement in Horses

A study involving thoroughbred horses showed that administration of this compound resulted in significant improvements in exercise performance metrics. Horses subjected to a controlled exercise regimen exhibited enhanced endurance and reduced heart rates post-exercise when treated with this compound .

Human Medical Applications

While less common than its veterinary use, this compound has potential applications in human medicine:

- Muscle Wasting Disorders : this compound is indicated for the treatment of conditions that result in muscle wasting, such as chronic infections or severe trauma. Its anabolic properties help patients regain strength and muscle mass .

- Anemia Treatment : The compound can stimulate erythropoiesis, making it useful for treating certain types of anemia, including aplastic anemia and anemia associated with chronic kidney disease .

- Bone Health : this compound may serve as an adjunct therapy for osteoporosis by promoting bone density and strength through its anabolic effects on muscle and connective tissues .

Case Study: Anemia Management

In a clinical setting, patients suffering from treatment-refractory anemia showed improved hemoglobin levels and overall health status after being treated with this compound as part of their management plan. The steroid's ability to enhance erythropoiesis played a critical role in these outcomes .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its clinical applications:

- Absorption and Half-Life : this compound is rapidly absorbed following oral administration (within 1-3 hours), with a half-life ranging from 16 to 22 hours. This allows for flexible dosing regimens in both veterinary and human medicine .

- Excretion : Uniquely, this compound is excreted without glucuronide conjugation, leading to predictable renal excretion patterns that facilitate monitoring during treatment .

Safety Profile and Side Effects

While this compound has beneficial applications, it is not without risks:

- Potential Side Effects : Users may experience symptoms associated with masculinization such as acne, increased body hair growth, voice changes, and potential liver toxicity due to its 17α-alkylated structure .

- Monitoring Recommendations : Regular liver function tests are advised during prolonged use to mitigate risks associated with hepatotoxicity .

作用機序

エチルエストレノールは、標的組織の男性ホルモン受容体に結合することにより効果を発揮します . この結合は男性ホルモン受容体を活性化し、筋肉量の増加や骨密度の増加などのアナボリック効果を促進する遺伝子発現の変化を引き起こします . エチルエストレノールは、プロゲステロン様作用も示し、生殖機能に影響を与える可能性があります . 関与する分子標的および経路には、男性ホルモン受容体シグナル伝達経路と、細胞の成長と分化を調節するさまざまな下流エフェクターが含まれます .

類似の化合物との比較

エチルエストレノールは、ナンドロロン、テストステロン、メタンドロステンロンなどの他のアナボリックステロイドと似ています . エチルエストレノールは、これらの化合物とは異なる独自の性質を持っています。

ナンドロロン: エチルエストレノールは、17α位にエチル基を持つナンドロロンの誘導体であり、アナボリック作用とアンドロゲン作用が変化しています.

テストステロン: テストステロンは天然に存在するアンドロゲンである一方、エチルエストレノールは性質が修飾された合成化合物です.

メタンドロステンロン: エチルエストレノールとメタンドロステンロンの両方がアナボリックステロイドですが、化学構造と身体への特定の効果が異なります.

エチルエストレノールのアナボリック作用とプロゲステロン様作用のユニークな組み合わせは、他のアナボリックステロイドとは異なります .

類似化合物との比較

Ethylestrenol is similar to other anabolic steroids such as nandrolone, testosterone, and methandrostenolone . it has unique properties that distinguish it from these compounds:

Testosterone: While testosterone is a naturally occurring androgen, this compound is a synthetic compound with modified properties.

Methandrostenolone: Both this compound and methandrostenolone are anabolic steroids, but they differ in their chemical structures and specific effects on the body.

This compound’s unique combination of anabolic and progestogenic effects makes it distinct from other anabolic steroids .

生物活性

Ethylestrenol, a synthetic anabolic steroid, is derived from testosterone and has been used in various veterinary and clinical applications. Its biological activity encompasses a range of effects on metabolism, growth promotion, and physiological responses in different species. This article explores the biological activity of this compound, including its mechanisms of action, effects on various animal models, and relevant case studies.

This compound exerts its anabolic effects primarily through its interaction with androgen receptors. Upon binding to these receptors, the this compound-receptor complex translocates to the nucleus, where it influences gene expression related to muscle growth and protein synthesis. This action is crucial for its anabolic properties, which are characterized by:

- Increased Protein Synthesis : this compound enhances the synthesis of proteins in muscle tissues, leading to increased muscle mass.

- Enhanced Nitrogen Retention : It promotes positive nitrogen balance, which is essential for muscle growth.

- Improved Erythropoiesis : this compound has been shown to increase red blood cell production, enhancing oxygen delivery to tissues.

1. Equine Studies

This compound has been extensively studied in horses due to its significant anabolic properties. A study demonstrated that this compound reduces platelet stickiness and enhances erythrocyte flexibility, which improves blood flow and reduces thrombosis risk. The compound was administered at a dosage of 15 mg/day over six days, resulting in improved exercise tolerance and performance metrics in thoroughbred horses .

| Parameter | Pre-Drug (Mean HR) | Post-Drug (Mean HR) | % Improvement |

|---|---|---|---|

| Horse 1 | 98 | 104 | +6.12% |

| Horse 2 | 92 | 82 | -10.87% |

| Horse 3 | 128 | 94 | +26.56% |

| Horse 4 | 82 | 74 | +9.76% |

| Mean Improvement | +12.52% |

The half-life of this compound in horses is reported to be between 16-22 hours, with rapid renal excretion observed post-administration .

2. Avian Studies

In poultry, this compound has been investigated for its effects on egg production and quality traits. A controlled study evaluated the impact of graded levels of this compound on second-year laying hens. Results indicated that this compound significantly improved egg-laying performance compared to control groups .

Study on Growth Performance in Trout

A pivotal study investigated the effects of dietary this compound on rainbow trout (Salmo gairdneri). The findings highlighted that the inclusion of this compound in diets significantly enhanced growth rates and feed conversion efficiency:

- Growth Rate : Fish receiving this compound exhibited higher specific growth rates (SGR) compared to controls.

- Feed Conversion Efficiency : The steroid improved food conversion ratios, indicating better nutrient utilization.

After a period of steroid withdrawal, significant differences in weight and length persisted between treated and control groups, suggesting lasting effects on growth performance .

特性

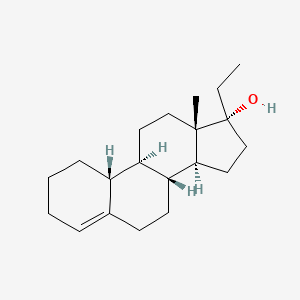

IUPAC Name |

17-ethyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h6,15-18,21H,3-5,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXRBFRFYPMWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C1(CCC3C2CCC4=CCCCC34)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859559 | |

| Record name | 19-Norpregn-4-en-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ALC; SOL IN CHLOROFORM, ACETONE, METHANOL; PRACTICALLY INSOL IN WATER | |

| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 934 | |

| Record name | ETHYLESTRENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/ | |

| Details | Thomson.Micromedex. Drug Information for the Health Care Professional. 25th ed. Volume 1. Plus Updates. Content Reviewed by the United States Pharmacopeial Convention, Inc. Greenwood Village, CO. 2005., p. 141 | |

| Record name | ETHYLESTRENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, WHITE TO CREAMY WHITE | |

CAS No. |

965-90-2 | |

| Record name | ethylestrenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylestrenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLESTRENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

76-78 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 677 | |

| Record name | ETHYLESTRENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。